molecular formula C18H17BrFNO B1325689 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone CAS No. 898770-68-8

4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone

Cat. No.: B1325689
CAS No.: 898770-68-8
M. Wt: 362.2 g/mol
InChI Key: PLKHNQWELZINEV-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3’-pyrrolidinomethyl benzophenone is a synthetic compound that belongs to the class of benzophenone derivatives. It has the molecular formula C18H17BrFNO and a molecular weight of 362.2 g/mol. This compound is characterized by the presence of bromine, fluorine, and pyrrolidinomethyl groups attached to a benzophenone core.

Mechanism of Action

    Target of Action

    The compound “4-Bromo-2-fluoro-3’-pyrrolidinomethyl benzophenone” is likely to interact with proteins or enzymes in the body due to the presence of the benzophenone moiety, which is known to interact with various biological targets .

    Mode of Action

    The bromine and fluorine atoms in “4-Bromo-2-fluoro-3’-pyrrolidinomethyl benzophenone” could potentially enhance the compound’s reactivity, allowing it to form covalent bonds with its targets .

    Biochemical Pathways

    Without specific information, it’s difficult to predict the exact biochemical pathways that “4-Bromo-2-fluoro-3’-pyrrolidinomethyl benzophenone” might affect. Benzophenone derivatives have been used in the synthesis of various pharmaceuticals, suggesting that they might interact with multiple biochemical pathways .

Preparation Methods

The synthesis of 4-Bromo-2-fluoro-3’-pyrrolidinomethyl benzophenone typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions in controlled environments to ensure consistency and quality.

Chemical Reactions Analysis

4-Bromo-2-fluoro-3’-pyrrolidinomethyl benzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove oxygen atoms.

    Addition Reactions: The double bonds in the benzophenone core can participate in addition reactions with suitable reagents.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-fluoro-3’-pyrrolidinomethyl benzophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various biological pathways.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

4-Bromo-2-fluoro-3’-pyrrolidinomethyl benzophenone can be compared with other benzophenone derivatives, such as:

    4-Bromo-2-fluoro-3’-pyrrolidinomethyl benzophenone: Similar in structure but may have different substituents.

    4-Bromo-2,3-difluorobenzaldehyde: Another fluorinated benzophenone derivative with different functional groups.

    2-Bromo-5-fluoropyridine: A related compound with a pyridine ring instead of a benzophenone core.

The uniqueness of 4-Bromo-2-fluoro-3’-pyrrolidinomethyl benzophenone lies in its specific combination of bromine, fluorine, and pyrrolidinomethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNO/c19-15-6-7-16(17(20)11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKHNQWELZINEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643213
Record name (4-Bromo-2-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-68-8
Record name Methanone, (4-bromo-2-fluorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-2-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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